Bis-Mal-Lysine-PEG4-acid
Overview
Description
Bis-Mal-Lysine-PEG4-acid is a compound used primarily as a linker in bioconjugation processes. It contains two maleimide groups and a carboxylic acid group connected through a linear polyethylene glycol (PEG) chain. This structure allows it to react with thiols and primary amines, making it a versatile tool in the synthesis of various bioconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-Mal-Lysine-PEG4-acid typically involves multi-step organic synthesis techniques. The polyethylene glycol (PEG) linker is prepared through the polymerization of ethylene oxide, followed by functionalization to introduce reactive end groups. Malonate derivatives are then reacted with lysine residues under controlled conditions to form the bis-maleimide structure. Finally, the carboxylic acid group is introduced using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production for clinical applications .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the maleimide groups react with thiols to form stable thioether bonds. .
Addition Reactions: The maleimide groups can also participate in Michael addition reactions with nucleophiles like thiols.
Common Reagents and Conditions:
Thiols: React with maleimide groups at pH 6.5 to 7.5 to form thioether bonds.
Primary Amines: React with the carboxylic acid group in the presence of EDC or HATU to form amide bonds
Major Products:
Thioether Bonds: Formed from the reaction with thiols.
Amide Bonds: Formed from the reaction with primary amines
Scientific Research Applications
Bis-Mal-Lysine-PEG4-acid is widely used in various scientific research fields due to its versatility and reactivity:
Chemistry: Used as a linker in the synthesis of bioconjugates and drug conjugates
Biology: Employed in the modification of proteins and peptides for studying biological processes and interactions
Medicine: Utilized in the development of targeted therapeutics and diagnostic tools, including antibody-drug conjugates (ADCs) and imaging agents
Industry: Applied in the production of PEGylated compounds to enhance solubility and stability of pharmaceuticals
Mechanism of Action
Bis-Mal-Lysine-PEG4-acid operates through controlled chemical conjugation, facilitating the precise attachment of payloads to biomolecules. The maleimide groups selectively react with thiols, while the carboxylic acid group reacts with primary amines. This dual reactivity allows for the formation of stable thioether and amide bonds, enabling the conjugation of therapeutic agents, imaging probes, and other functional molecules to targeting ligands .
Comparison with Similar Compounds
Bis-Mal-Lysine-PEG4-TFP Ester: Similar structure but with a TFP ester group instead of a carboxylic acid group, used for conjugation with primary amines.
Bis-Mal-Lysine-PEG2-acid: Shorter PEG chain, used for similar bioconjugation applications.
Uniqueness: Bis-Mal-Lysine-PEG4-acid is unique due to its longer PEG chain, which enhances water solubility and reduces immunogenicity. This makes it particularly suitable for applications requiring improved pharmacokinetic profiles and reduced off-target effects .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAXBVRZUKAYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N5O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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